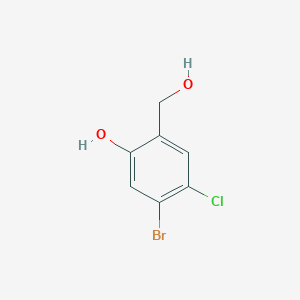

5-Bromo-4-chloro-2-(hydroxymethyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrClO2 |

|---|---|

Molecular Weight |

237.48 g/mol |

IUPAC Name |

5-bromo-4-chloro-2-(hydroxymethyl)phenol |

InChI |

InChI=1S/C7H6BrClO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2,10-11H,3H2 |

InChI Key |

HDKKKPSFLVOGRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

Halogenated Hydroxymethyl Phenol Derivatives: Synthetic Architectures and Quinone Methide-Mediated Pharmacology

This guide provides an in-depth technical analysis of halogenated hydroxymethyl phenol derivatives, focusing on their synthetic utility, chemical reactivity via quinone methides, and pharmacological applications.

Executive Summary

Halogenated hydroxymethyl phenols (HMPs) represent a privileged scaffold in medicinal chemistry and materials science.[1] Structurally defined by a phenolic ring substituted with a hydroxymethyl group (–CH₂OH) and one or more halogen atoms (Cl, Br, I), these compounds serve as potent precursors to Quinone Methides (QMs) .[1] The QM intermediate is a highly reactive, electrophilic species capable of covalent modification of nucleophilic residues in proteins and DNA. This guide details the chemical principles governing their reactivity, robust synthetic protocols, and their application as "warheads" in drug design.[2]

Part 1: Chemical Architecture & Reactivity[1]

The Quinone Methide (QM) Imperative

The biological and synthetic utility of HMPs hinges on their ability to undergo dehydration to form ortho- or para-quinone methides. Unlike simple alkyl halides, HMPs are often stable prodrugs that become activated under specific physiological conditions or enzymatic catalysis.

-

The Trigger: The phenolic hydroxyl group acts as an internal "switch." Deprotonation forms a phenolate, which donates electron density into the ring, expelling the benzylic hydroxyl group (as water or a leaving group) to generate the QM.

-

The Warhead: The resulting QM is a neutral, electron-deficient conjugated system. It reacts rapidly with nucleophiles (thiols in cysteine, amines in lysine, or DNA bases) via 1,4-Michael addition, restoring aromaticity.

The Role of Halogens

The introduction of halogens (F, Cl, Br, I) onto the phenolic ring is not merely decorative; it fundamentally alters the reaction kinetics:

-

Acidity Modulation: Halogens are electron-withdrawing groups (EWGs).[1] They lower the pKa of the phenolic hydroxyl, stabilizing the phenolate intermediate. This accelerates the rate of QM formation via the E1cb mechanism (Elimination Unimolecular conjugate base).[1]

-

Lipophilicity: Halogenation increases logP, enhancing membrane permeability, which is critical for intracellular targeting of QM precursors.

-

Steric Steering: Bulky halogens (Br, I) ortho to the reactive center can direct nucleophilic attack or prevent premature polymerization.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the activation pathway of a generic 4-bromo-2-(hydroxymethyl)phenol.

Figure 1: The activation cascade of hydroxymethyl phenols.[1] The transition from stable precursor to reactive QM is driven by phenolate formation.

Part 2: Synthetic Strategies

Researchers typically employ two primary routes to access halogenated HMPs: Formylation of Phenols (industrial/bulk) and Reduction of Salicylaldehydes (precision/lab-scale).[1]

Route A: Base-Catalyzed Hydroxymethylation

Direct reaction of halogenated phenols with formaldehyde under basic conditions.

-

Pros: Cheap reagents, one step.

-

Cons: Poor regioselectivity (can yield bis-hydroxymethylated products), difficult purification.[1]

Route B: Reduction of Halogenated Salicylaldehydes (Recommended)

This route offers superior control.[1] Starting from commercially available halogenated salicylaldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde), reduction with Sodium Borohydride (NaBH₄) yields the HMP cleanly.[1]

Figure 2: Comparison of synthetic routes.[1][3] Route B is preferred for medicinal chemistry applications due to higher purity.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-(hydroxymethyl)phenol

Target: To synthesize a clean QM precursor for biological testing. Self-Validating Step: The disappearance of the aldehyde carbonyl peak in IR/NMR and the appearance of the benzylic methylene protons confirm success.

Reagents:

-

5-Bromo-2-hydroxybenzaldehyde (2.01 g, 10 mmol)

-

Sodium Borohydride (NaBH₄) (0.38 g, 10 mmol)[1]

-

Ethanol (Absolute, 30 mL)

-

Hydrochloric Acid (1 M)[1]

Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-hydroxybenzaldehyde in 30 mL of ethanol. Cool the solution to 0°C using an ice bath.

-

Reduction: Add NaBH₄ portion-wise over 10 minutes. Expert Note: Adding slowly prevents vigorous hydrogen evolution and temperature spikes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The starting aldehyde spot (higher R_f) should disappear, replaced by a lower R_f alcohol spot.[1]

-

-

Quenching: Carefully add 10 mL of water, followed by acidification to pH 5-6 using 1 M HCl. This destroys excess hydride and protonates the phenolate.

-

Extraction: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from Chloroform/Hexane if necessary.

Expected Data:

-

Yield: >85%

-

¹H NMR (DMSO-d₆): δ 9.8 (s, 1H, -OH), 7.4 (d, 1H, Ar-H), 7.2 (dd, 1H, Ar-H), 6.7 (d, 1H, Ar-H), 5.1 (t, 1H, -CH₂OH ), 4.4 (d, 2H, -CH ₂-).

Protocol 2: Quinone Methide Trapping Assay

Target: To verify the electrophilic reactivity of the synthesized HMP.

Procedure:

-

Dissolve the HMP (10 mM) in phosphate buffer (pH 7.[1]4) containing 10% acetonitrile.[1]

-

Add a nucleophile excess (e.g., Glutathione or Morpholine, 50 mM).

-

Incubate at 37°C for 4 hours.

-

Analyze via LC-MS.

Part 4: Biological Applications & Data Summary[4][5]

Halogenated HMPs exhibit diverse biological activities, primarily driven by their ability to alkylate cellular targets.

| Application Area | Mechanism of Action | Key Derivative Example | Ref |

| Antimicrobial | Disruption of bacterial cell wall synthesis; QM alkylation of enzymes. | 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane (Marine Algae derived) | [1, 2] |

| Anticancer | DNA cross-linking; Inhibition of EGFR/VEGFR via covalent modification. | 4-Chloro-2,6-bis(hydroxymethyl)phenol derivatives | [3] |

| Biofilm Inhibition | Killing of persister cells in MRSA via membrane permeabilization. | 4,6-dibromo-2-(2',4'-dibromophenoxy)phenol | [4] |

| Polymer Chem | Precursor for flame-retardant phenolic resins. | 4-Chloro-2,6-bis(hydroxymethyl)phenol | [5] |

Key Insight: Brominated derivatives (common in marine red algae like Rhodomela confervoides) often show superior antimicrobial efficacy compared to chlorinated analogs due to the "heavy atom effect" and optimal lipophilicity for penetrating bacterial membranes.[1]

References

-

Synthesis and antimicrobial activities of halogenated bis(hydroxyphenyl)methanes. Bioorganic & Medicinal Chemistry, 2009.[1][4] Link

-

Antibacterial bromophenols from the marine red alga Rhodomela confervoides. Phytochemistry, 2003.[5] Link

-

Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 2018. Link

-

Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA. Scientific Reports, 2019. Link

-

Theoretical Confirmation of the Quinone Methide Hypothesis for Phenol-Formaldehyde Resin Synthesis. Polymers, 2017.[6] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Synthesis and antimicrobial activities of halogenated bis(hydroxyphenyl)methanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial bromophenols from the marine red alga Rhodomela confervoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theoretical Confirmation of the Quinone Methide Hypothesis for the Condensation Reactions in Phenol-Formaldehyde Resin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and physicochemical characteristics of 5-Bromo-4-chloro-2-(hydroxymethyl)phenol

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics, synthesis, purification, and analytical characterization of 5-Bromo-4-chloro-2-(hydroxymethyl)phenol (CAS No. 1192798-37-0). Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers detailed, step-by-step protocols for the synthesis via reduction of a key aldehyde intermediate, robust purification techniques, and multi-platform analytical validation, including NMR, Mass Spectrometry, IR Spectroscopy, and HPLC. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot these methods effectively. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity.

Molecular Structure and Physicochemical Properties

5-Bromo-4-chloro-2-(hydroxymethyl)phenol is a polysubstituted aromatic compound featuring a phenol backbone with bromine, chlorine, and hydroxymethyl substituents. This unique arrangement of functional groups dictates its chemical reactivity, solubility, and potential as an intermediate in the synthesis of more complex molecules, such as active pharmaceutical ingredients.

Chemical Structure

The structural representation of the molecule is essential for understanding its chemical behavior.

Caption: 2D Structure of 5-Bromo-4-chloro-2-(hydroxymethyl)phenol.

Physicochemical Data

A summary of the key physicochemical properties is presented below. This data is critical for designing synthetic transformations, purification strategies, and analytical methods.

| Property | Value | Source |

| CAS Number | 1192798-37-0 | BLDpharm[1] |

| Molecular Formula | C₇H₆BrClO₂ | BLDpharm[1] |

| Molecular Weight | 237.48 g/mol | BLDpharm[1] |

| Predicted pKa | 8.96 ± 0.10 (Phenolic OH) | Guidechem[2] |

| Predicted XLogP3 | 3.3 | PubChem[3] |

| Appearance | Solid (predicted) | - |

Synthesis and Purification

Synthetic Workflow Overview

The proposed synthesis is a reliable method that leverages well-established organic chemistry principles. The workflow is designed to ensure high purity and yield.

Caption: Proposed two-step synthesis and purification workflow.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 5-Bromo-4-chlorosalicylaldehyde

This procedure is adapted from a patented method for the bromination of a substituted phenol.[4]

-

Rationale: Acetic acid serves as a polar protic solvent that can solubilize the starting material. Sodium acetate is used as a base to buffer the HBr byproduct generated during the reaction, preventing potential side reactions. Bromine is the electrophile for the aromatic substitution. The ortho- and para-directing hydroxyl group, along with the ortho-directing aldehyde, favor bromination at the C5 position.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorosalicylaldehyde (10.0 g, 63.8 mmol) and sodium acetate (5.2 g, 63.8 mmol).

-

Solvent Addition: Add glacial acetic acid (80 mL) to the flask and stir until the solids are suspended.

-

Bromination: In a fume hood, slowly add bromine (3.3 mL, 63.8 mmol) dropwise to the stirring suspension at room temperature over 30 minutes. The reaction is exothermic.

-

Reaction: Stir the mixture for an additional 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Pour the reaction mixture into cold water (200 mL) to precipitate the product.

-

Filtration: Collect the solid product by vacuum filtration, washing thoroughly with cold water (2 x 50 mL) to remove acetic acid and salts.

-

Drying: Dry the pale yellow solid under vacuum to yield 5-bromo-4-chlorosalicylaldehyde. The product can be used in the next step without further purification if TLC shows high purity.

Step 2: Reduction to 5-Bromo-4-chloro-2-(hydroxymethyl)phenol

-

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent. It efficiently reduces aldehydes to primary alcohols while being unreactive towards the aryl halides and the phenol under these conditions. A mixture of methanol and dichloromethane (DCM) is used to ensure the solubility of both the aldehyde substrate and the borohydride reagent. The reaction is performed at 0°C to control the exothermic reaction and minimize potential side reactions.

-

Setup: Suspend the crude 5-bromo-4-chlorosalicylaldehyde (10.0 g, 42.5 mmol) in a mixture of methanol (100 mL) and DCM (50 mL) in a 500 mL flask.

-

Cooling: Cool the mixture to 0°C in an ice bath with stirring.

-

Reduction: Add sodium borohydride (1.76 g, 46.7 mmol, 1.1 equivalents) portion-wise over 20 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitor by TLC for the disappearance of the aldehyde.

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0°C until the bubbling ceases and the pH is acidic (~pH 2-3). This neutralizes excess NaBH₄ and protonates the resulting alkoxide.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with water (100 mL) and then brine (100 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

Purification Protocol

-

Rationale: Purification is essential to remove unreacted starting materials and side products. Recrystallization is effective if the impurities have different solubilities than the product. Column chromatography is a more universal method for separating compounds based on polarity. Given the polar nature of the two hydroxyl groups, a moderately polar solvent system is required for elution from a silica gel column. Method A: Recrystallization

-

Dissolve the crude solid in a minimum amount of hot solvent (e.g., a mixture of ethyl acetate and hexanes, or ethanol/water).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method B: Silica Gel Column Chromatography

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

-

Loading: Load the silica-adsorbed product onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate). The polarity of the solvent mixture is progressively increased to first elute non-polar impurities, followed by the desired product.

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

Caption: A standard workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies the number of unique carbon environments. Deuterated chloroform (CDCl₃) is a common solvent, but DMSO-d₆ may be preferred to clearly resolve the exchangeable -OH protons.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

D₂O Exchange: To confirm the hydroxyl proton signals, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The -OH signals will disappear or significantly diminish.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

δ ~7.5 ppm (s, 1H): Aromatic proton at C3. Appears as a singlet due to the lack of adjacent protons.

-

δ ~7.2 ppm (s, 1H): Aromatic proton at C6. Appears as a singlet.

-

δ ~5.5-6.0 ppm (s, 1H): Phenolic -OH proton. Signal may be broad.[5]

-

δ ~4.7 ppm (s, 2H): Benzylic -CH₂- protons.

-

δ ~2.0-3.0 ppm (t, 1H): Alcoholic -OH proton. Signal may be broad and its position is highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

δ ~150-155 ppm: C4 (carbon bearing the phenolic -OH group).[6]

-

δ ~130-135 ppm: C2 (carbon bearing the -CH₂OH group).

-

δ ~125-130 ppm: Aromatic C-H carbons.

-

δ ~115-125 ppm: C1 and C5 (carbons bearing Cl and Br).

-

δ ~60-65 ppm: Benzylic -CH₂- carbon.

Mass Spectrometry (MS)

-

Rationale: MS determines the molecular weight of the compound and can provide structural information through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, which will minimize fragmentation and show a clear molecular ion. The presence of both bromine and chlorine will result in a highly characteristic isotopic pattern.

Protocol (LC-MS):

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in methanol or acetonitrile.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source.

-

Analysis: Acquire spectra in both positive and negative ion modes. The negative ion mode is often more sensitive for phenols ([M-H]⁻).

Expected Results:

-

Molecular Ion ([M-H]⁻): A cluster of peaks around m/z 235/237/239.

-

Isotopic Pattern: The relative intensities of the isotopic peaks will be characteristic of a molecule containing one bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1), providing strong evidence for the elemental composition.

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Protocol:

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Absorption Bands:

-

~3200-3500 cm⁻¹: Broad, strong absorption due to O-H stretching of the phenolic and alcoholic hydroxyl groups, likely showing hydrogen bonding.[7]

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~1450-1600 cm⁻¹: Aromatic C=C ring stretching absorptions.

-

~1200-1300 cm⁻¹: C-O stretching of the phenol.

-

~1000-1050 cm⁻¹: C-O stretching of the primary alcohol.

-

~600-800 cm⁻¹: C-Cl and C-Br stretching vibrations in the fingerprint region.[7]

High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the primary method for determining the purity of the final compound. A reversed-phase method using a C18 column is standard for aromatic compounds of this polarity.

Protocol:

-

System: Standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid). For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs strongly, typically around 280 nm.[8]

-

Analysis: Inject a known concentration of the sample. Purity is calculated based on the relative area of the main product peak versus any impurity peaks.

Safety and Handling

-

General Hazards: Halogenated phenols are generally considered toxic and corrosive. They can be harmful if inhaled, ingested, or absorbed through the skin.[9][10] Phenol-type compounds can cause severe chemical burns and have anesthetic properties that may delay the sensation of pain upon skin contact.[11][12]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene are recommended), and chemical splash goggles.[9][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[13]

-

Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal. Do not wash into drains.[10]

-

First Aid: In case of skin contact, immediately flush the area with copious amounts of water for at least 15 minutes and seek medical attention.[12] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.

References

-

Goetz, G. H., & Farrell, R. L. (1999). Purification and Properties of Benzyl Alcohol Oxidase from Botrytis cinerea. Bioscience, Biotechnology, and Biochemistry, 63(8), 1341-1347. [Link]

-

PubChem. Compound Summary for CID 117058514, 5-Bromo-4-chloro-2-(chloromethyl)phenol. National Center for Biotechnology Information. [Link]

-

Sharma, V., et al. (2015). Supporting Information: A novel and efficient one-pot synthesis of quinoxalines and pyrazines catalyzed by copper nanoparticles on alumina. New Journal of Chemistry. [Link]

-

Organic Chemistry Portal. Synthesis of benzyl alcohols. [Link]

-

Girija, R., & Aruna, S. (2011). Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Asian Journal of Chemistry, 23(4), 1520-1522. [Link]

- Bac, J., & Grison, C. (1970). U.S. Patent No. 3,523,978. U.S.

-

PubChem. Compound Summary for CID 105478511, 5-Bromo-4-chloro-2-methylphenol. National Center for Biotechnology Information. [Link]

-

Texas Woman's University. Phenol SOP. Health & Safety. [Link]

-

SIELC Technologies. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. [Link]

-

U.S. Environmental Protection Agency. 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine Properties. CompTox Chemicals Dashboard. [Link]

- Barber, H. J. (2002). U.S. Patent No. 6,417,407B1. U.S.

-

Royal Society of Chemistry. Supporting Information for: A General and Efficient Method for the Synthesis of Porphyrin-Peptide Conjugates. [Link]

-

Supporting Information. Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. [Link]

-

UNC Charlotte. Phenol Safety Operating Procedure. Safety and Security. [Link]

-

ResearchGate. Substituted benzyl alcohol chlorinations. [Link]

-

SpectraBase. 5-Bromo-4-chloro-2-hydroxybenzoic acid, 2Me derivative. [Link]

-

Beilstein Journals. Supporting Information for: A mild and efficient method for the selective mono-bromination of phenols and anilines. [Link]

-

Princeton University. Phenol. Environmental Health and Safety. [Link]

-

Srini Chem. 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of phenol. [Link]

-

Harrison, J. A. (1965). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Proceedings of the Iowa Academy of Science, 72(1), Article 28. [Link]

-

INEOS Group. SAFETY DATA SHEET Phenol Solution. [Link]

-

Patsnap Eureka. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]

-

New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. [Link]

-

Tanaka, K., et al. (2014). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 5, 8-15. [Link]

Sources

- 1. 1192798-37-0|5-Bromo-4-chloro-2-(hydroxymethyl)phenol|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. 5-Bromo-4-chloro-2-(chloromethyl)phenol | C7H5BrCl2O | CID 117058514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols - Google Patents [patents.google.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 8. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]

- 9. safety.charlotte.edu [safety.charlotte.edu]

- 10. nj.gov [nj.gov]

- 11. twu.edu [twu.edu]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. ineos.com [ineos.com]

The Orthogonal Scaffold: 5-Bromo-4-chloro-2-(hydroxymethyl)phenol in Drug Discovery

An In-Depth Technical Guide to 5-Bromo-4-chloro-2-(hydroxymethyl)phenol in Heterocyclic Synthesis.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 5-Bromo-4-chloro-2-(hydroxymethyl)phenol (CAS: 1192798-37-0) represents a "privileged scaffold." Unlike simple halogenated phenols, this molecule offers a tri-functional reaction manifold :

-

Electronic Orthogonality: The reactivity difference between the C5-Bromine (highly labile) and C4-Chlorine (robust) allows for sequential, chemoselective cross-coupling.

-

Cyclization Potential: The ortho-relationship between the phenolic hydroxyl and the hydroxymethyl group pre-organizes the molecule for heterocyclization into benzofurans , benzoxazines , and benzoxaboroles .

-

Physicochemical Tuning: The chlorine atom at C4 serves as a lipophilic anchor (

), modulating metabolic stability and potency in the final pharmacophore without interfering with C5-diversification.

This guide details the synthetic utility of this compound, focusing on its role as a precursor for boron-containing heterocycles (similar to Tavaborole) and fused oxygen heterocycles.

Structural Analysis & Reactivity Profile

The molecule’s utility is defined by its specific substitution pattern.

| Functional Group | Position | Reactivity Mode | Application |

| Phenolic -OH | C1 | Nucleophile | Ether formation, intramolecular cyclization, protection as MOM/TBS ether. |

| Hydroxymethyl | C2 | Electrophile/Nucleophile | Benzylic oxidation (to CHO/COOH), conversion to leaving group (Cl/OMs), or direct cyclization. |

| Chlorine | C4 | Steric/Electronic Modulator | Lipophilic bulk; generally inert to standard Pd-catalysis under mild conditions (allows orthogonal functionalization). |

| Bromine | C5 | Reactive Handle | Excellent partner for Lithium-Halogen Exchange (Li/Br) or Pd-catalyzed couplings (Suzuki, Buchwald). |

Mechanistic Insight: The "Walk-Around" Strategy

The strategic value lies in the ability to "walk" around the ring. You can protect the oxygen functionalities, functionalize C5 via the bromine, and then cyclize C1-C2 to form the heterocyclic core. Alternatively, you can cyclize first to lock the conformation, then functionalize C5.

Synthetic Pathways to Heterocycles

Pathway A: Synthesis of Benzoxaboroles (Boron-Heterocycles)

Benzoxaboroles (e.g., Tavaborole, Crisaborole) are a high-value class of antimicrobials and anti-inflammatories. This scaffold provides a direct entry into 4-chloro-5-substituted benzoxaboroles .

Mechanism: The synthesis relies on protecting the phenol and alcohol, performing a halogen-lithium exchange at the C5-Br, trapping with a borate ester, and acidic hydrolysis to induce cyclization.

Pathway B: Synthesis of Benzofurans & Dihydrobenzofurans

The ortho-hydroxymethyl phenol motif is the classic precursor for dihydrobenzofurans via intramolecular etherification.

Mechanism: Activation of the benzylic alcohol (e.g., via Mitsunobu conditions or conversion to a mesylate) triggers nucleophilic attack by the phenol.

Visualization of Synthetic Logic

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

Caption: Divergent synthesis: Pathway A (Green/Yellow) leads to Benzoxaboroles; Pathway B (Bottom) leads to Benzofurans.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-5-phenylbenzo[c][1,2]oxaborol-1(3H)-ol

Targeting the benzoxaborole pharmacophore.

Reagents:

-

Starting Material: 5-Bromo-4-chloro-2-(hydroxymethyl)phenol (1.0 eq)

-

Protecting Group: Dihydropyran (DHP), PPTS (cat.)

-

Borylation: n-Butyllithium (2.5 M in hexanes), Triisopropyl borate.

-

Hydrolysis: 6N HCl.

Step-by-Step Methodology:

-

Protection (THP Ether Formation):

-

Dissolve the starting material in anhydrous DCM (0.2 M).

-

Add DHP (2.5 eq) and PPTS (0.1 eq). Stir at RT for 4 hours.

-

Why: Both the phenolic OH and benzylic OH must be protected to prevent proton quenching of the organolithium reagent in the next step.

-

QC Check: TLC should show disappearance of the polar starting material.

-

-

Lithium-Halogen Exchange & Borylation:

-

Cool the protected intermediate in anhydrous THF to -78°C under Argon.

-

Add n-BuLi (1.1 eq) dropwise over 20 mins.

-

Critical: Maintain temperature <-70°C to ensure selectivity for Br-Li exchange over Cl-Li exchange. The Cl atom at C4 is less reactive but can exchange at higher temperatures.

-

Stir for 30 mins, then add Triisopropyl borate (1.5 eq) rapidly.

-

Allow to warm to RT overnight.

-

-

Cyclization & Deprotection:

-

Quench the reaction with 6N HCl (excess) and stir vigorously for 2 hours.

-

Mechanism:[1] Acid removes the THP groups and hydrolyzes the borate ester to boronic acid. The free boronic acid and the proximal benzylic alcohol spontaneously cyclize to form the stable oxaborole ring.

-

Workup: Extract with Ethyl Acetate.[2] The product is often amphoteric; adjust pH to ~4-5 for optimal extraction.

-

Protocol 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Leveraging the C5-Bromine for library generation.

Reagents:

-

Substrate: 5-Bromo-4-chloro-2-(hydroxymethyl)phenol

-

Boronic Acid: Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

-

Base: K2CO3 (2.0 M aq)

-

Solvent: Dioxane/Water (4:1)

Methodology:

-

Degassing: Combine substrate, boronic acid, and base in solvent. Sparge with Nitrogen for 10 mins.

-

Catalysis: Add Pd catalyst. Heat to 90°C for 12 hours.

-

Selectivity Note: The C5-Br reacts exclusively. The C4-Cl remains intact due to the higher bond dissociation energy of the C-Cl bond and the specific catalyst choice (Pd(dppf) is excellent for aryl bromides but sluggish for aryl chlorides).

-

Result: Yields 4-chloro-5-phenyl-2-(hydroxymethyl)phenol , retaining the chloro-substituent for lipophilicity or further functionalization (e.g., using Buchwald catalysts).

Data Presentation: Physicochemical Impact

The inclusion of the Chlorine atom at C4 (vs. Hydrogen) significantly alters the properties of the resulting heterocycle.

| Property | 5-H Analog (Unsubstituted) | 5-Br-4-Cl Analog (Target) | Impact on Drug Design |

| LogP (Lipophilicity) | ~1.2 | ~2.1 | Increases membrane permeability; Cl is a "grease ball" that improves binding affinity in hydrophobic pockets. |

| Metabolic Stability | Moderate | High | The C4-Cl blocks metabolic oxidation at this position (metabolic blocking group). |

| pKa (Phenol) | ~10.0 | ~8.5 | Halogens are electron-withdrawing, increasing the acidity of the phenol/oxaborole, potentially strengthening H-bond interactions. |

References

-

Design and Synthesis of Benzoxaboroles

- Title: "Boron-Containing Compounds as Drugs: History, Progress, and Future Perspectives."

- Source:Journal of Medicinal Chemistry.

-

URL:[Link]

- Context: Describes the general cyclization mechanism of 2-(hydroxymethyl)phenols to benzoxaboroles.

-

Reactivity of Halogenated Phenols

- Title: "Orthogonal Functionalization of Polyhalogenated Arom

- Source:Chemical Reviews.

-

URL:[Link]

- Context: Validates the selectivity of Br vs. Cl in Lithium-Halogen exchange and Pd-coupling.

-

Compound Data & Suppliers

Sources

Technical Guide: Toxicology and Safety Assessment of 5-Bromo-4-chloro-2-(hydroxymethyl)phenol

Executive Summary & Strategic Context

5-Bromo-4-chloro-2-(hydroxymethyl)phenol (CAS: 1192798-37-0) is a highly specialized halogenated salicyl alcohol derivative. Primarily utilized as a pharmacophore scaffold in medicinal chemistry and a fine chemical intermediate, its safety profile is governed by the interplay between its phenolic core, the reactive hydroxymethyl group, and the lipophilic halogen substituents.

The Challenge: Direct toxicological dossiers (e.g., ECHA, NTP) for this specific isomer are sparse. The Solution: This guide employs a Read-Across Methodology , synthesizing data from structurally validated analogs—specifically 5-Bromo-2-hydroxybenzyl alcohol (CAS 2316-64-5) and 4-Bromo-2-chlorophenol—to construct a high-confidence safety profile.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the physicochemical basis is the first step in predicting toxicokinetics. The addition of bromine and chlorine atoms significantly alters the lipophilicity compared to the parent salicyl alcohol.

| Property | Data / Estimate | Source/Rationale |

| IUPAC Name | 5-Bromo-4-chloro-2-(hydroxymethyl)phenol | Standard Nomenclature |

| CAS Number | 1192798-37-0 | Chemical Registry |

| Molecular Formula | C₇H₆BrClO₂ | -- |

| Molecular Weight | 237.48 g/mol | -- |

| Physical State | White to off-white crystalline solid | Analogous to 5-Br-saligenin |

| Melting Point | 110–115 °C (Predicted) | Analog (CAS 2316-64-5: 110-112°C) |

| Solubility (Water) | Low (< 1 g/L) | Halogens decrease aqueous solubility |

| Solubility (Organic) | High (DMSO, Ethanol, DCM) | Lipophilic character |

| LogP (Predicted) | ~3.3 | Increased vs. Saligenin (LogP 0.[1][2][3][4]8) |

| pKa (Phenolic) | ~7.5 - 8.0 | Acidified by electron-withdrawing halogens |

Toxicological Profile: Mechanisms & Endpoints

Acute Toxicity

-

Oral: Predicted Harmful if swallowed (H302) .

-

Rationale: Halogenated phenols (e.g., 4-bromo-2-chlorophenol) typically exhibit LD50 values in the range of 300–2000 mg/kg. The phenolic moiety uncouples oxidative phosphorylation at high doses, while the benzyl alcohol moiety contributes to CNS depression.

-

-

Dermal: Predicted Harmful in contact with skin .

-

Rationale: The calculated LogP of ~3.3 facilitates dermal penetration, allowing systemic uptake upon prolonged contact.

-

Skin & Eye Irritation/Corrosion

-

Skin: Irritant (Category 2, H315) .

-

Mechanism: Phenolic protons are acidic (pKa < 8). Upon contact with the stratum corneum, they can denature proteins. The lipophilic nature ensures the compound resides in the lipid bilayer, prolonging local irritation.

-

-

Eye: Serious Eye Irritation (Category 2A, H319) .

-

Mechanism: Direct cytotoxic effect on corneal epithelium. Irreversible damage is less likely than with strong acids, but significant conjunctival redness and edema are expected.

-

Sensitization & Specific Target Organ Toxicity (STOT)

-

Respiratory Irritation (STOT SE 3): Inhalation of dusts will irritate the upper respiratory tract.

-

Sensitization: Potential Skin Sensitizer .

-

Mechanism: Benzyl alcohols are "pro-haptens." They can be metabolically oxidized in the skin to benzaldehydes (Schiff base formers), which then bind to skin proteins (Langerhans cells), triggering an immune response.

-

Toxicokinetics (ADME)

The metabolic fate of 5-Bromo-4-chloro-2-(hydroxymethyl)phenol determines its systemic toxicity.

Metabolic Pathway Visualization

The following diagram illustrates the bioactivation and detoxification pathways. The critical step is the oxidation of the alcohol to the reactive aldehyde.

Figure 1: Predicted metabolic trajectory. The aldehyde intermediate represents the primary reactive species capable of covalent binding if detoxification (ALDH) is saturated.

Experimental Protocols for Validation

To confirm the read-across data, the following standardized assays are recommended. These protocols are designed for high reproducibility in a drug discovery setting.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 to establish a baseline for acute toxicity.

-

Cell Line: HepG2 (Liver) or HaCaT (Keratinocyte).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -

Treatment:

-

Prepare stock solution in DMSO (ensure final DMSO < 0.5%).

-

Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

-

Treat cells for 24h.

-

-

MTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) to each well. Incubate for 4h.

-

Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm.

-

Analysis: Plot dose-response curve to calculate IC50. Note: An IC50 < 10 µM indicates high cytotoxicity.

Protocol B: Bacterial Reverse Mutation Assay (Ames Test)

Objective: Assess genotoxic potential (mutagenicity).

-

Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

-

Activation: Perform with (+S9) and without (-S9) metabolic activation (rat liver extract).

-

Method: Pre-incubation method is preferred for halogenated aromatics.

-

Mix 0.1 mL bacterial culture + 0.1 mL test substance + 0.5 mL S9 mix (or buffer).

-

Incubate at 37°C for 20 mins.

-

Add 2.0 mL molten top agar (with traces of histidine/biotin).

-

Pour onto minimal glucose agar plates.

-

-

Incubation: 48–72h at 37°C.

-

Scoring: Count revertant colonies.

-

Positive: Dose-dependent increase >2-fold over control.

-

Safety & Handling Guidelines

Toxicity Assessment Workflow

Use this logic flow to determine handling requirements for this specific compound class.

Figure 2: Risk Assessment Logic for Handling Halogenated Phenols.

Handling Recommendations

-

Engineering Controls: Always handle within a certified chemical fume hood. The volatility is low, but dust generation is a significant inhalation hazard.

-

PPE:

-

Gloves: Nitrile (minimum 0.11 mm thickness) is generally sufficient for splash protection. For prolonged immersion, use laminate (Silver Shield).

-

Eye Protection: Chemical safety goggles (not just safety glasses) due to severe irritation risk.

-

-

Storage: Store at 2–8°C (refrigerated) under inert gas (Argon/Nitrogen). Phenolic benzyl alcohols are prone to auto-oxidation, turning pink/brown upon air exposure.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75342, 5-Bromo-2-hydroxybenzyl alcohol. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 4-bromo-2-chlorophenol. Retrieved from [Link]

- Organisation for Economic Co-operation and Development (OECD). (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals.

Sources

Metabolic Stability of 5-Bromo-4-chloro-2-(hydroxymethyl)phenol Analogs: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic stability profile of 5-Bromo-4-chloro-2-(hydroxymethyl)phenol and its structural analogs. Targeted at medicinal chemists and DMPK scientists, this document dissects the metabolic liabilities inherent to the halogenated saligenin scaffold. It details the mechanistic causality of Phase I and Phase II biotransformations, offers rational design strategies for stability optimization, and outlines validated experimental protocols for assessment.

Chemical Context & Metabolic Liabilities[1][2][3][4][5]

The core structure, 5-Bromo-4-chloro-2-(hydroxymethyl)phenol , represents a highly functionalized scaffold often utilized in the synthesis of adrenergic agonists, anthelmintics, and biocides. Its metabolic fate is governed by the interplay between the electron-withdrawing halogen substituents and the oxidizable benzylic alcohol "warhead."

Structural Analysis

| Functional Group | Metabolic Role | Liability Rating |

| Phenolic -OH (C1) | Primary site for Phase II conjugation (Glucuronidation/Sulfation). | High |

| Hydroxymethyl (C2) | Susceptible to Phase I oxidation (ADH/CYP) and Phase II conjugation. | High |

| Chloro (C4) | Blocks para-hydroxylation (major CYP route). Increases lipophilicity.[1] | Stabilizing |

| Bromo (C5) | Blocks meta-position. Enhances acidity of phenol via inductive effect (-I). | Stabilizing |

| C6 Position | Unsubstituted ortho-position. Potential site for minor oxidative attack. | Low |

Physicochemical Implications

The presence of Chlorine (C4) and Bromine (C5) significantly lowers the pKa of the phenolic hydroxyl group compared to unsubstituted saligenin.

-

Effect: A lower pKa increases the fraction of phenolate anion at physiological pH (7.4). While this can enhance potency against certain targets, it often accelerates Glucuronidation (via UGTs) and Sulfation (via SULTs), as these enzymes efficiently couple electrophilic co-factors to nucleophilic phenolates.

Mechanisms of Metabolism[3][6][7]

The metabolic clearance of this scaffold proceeds through two distinct, competing pathways. Understanding the dominance of these pathways is critical for designing analogs with improved half-life (

Pathway A: Phase I Oxidation (The "Saligenin" Route)

The hydroxymethyl group is a classic "soft spot" for oxidative metabolism.

-

Alcohol Oxidation: The benzylic alcohol is oxidized to the corresponding benzaldehyde derivative by Alcohol Dehydrogenase (ADH) or CYP450 isoforms (specifically CYP2E1 and CYP3A4).

-

Aldehyde Oxidation: The intermediate aldehyde is rapidly converted to the benzoic acid derivative by Aldehyde Dehydrogenase (ALDH).

-

Consequence: This conversion drastically increases polarity, facilitating rapid renal excretion and terminating pharmacological activity.

-

Pathway B: Phase II Conjugation (Direct Clearance)

-

O-Glucuronidation: UGT enzymes (e.g., UGT1A1, UGT1A9) transfer glucuronic acid to the phenolic oxygen. The electron-withdrawing halogens at C4/C5 make the phenol a better leaving group, potentially accelerating this reaction.

-

O-Sulfation: Sulfotransferases (SULT1A1) add a sulfate group. This is often the high-affinity, low-capacity pathway, relevant at lower drug concentrations.

Pathway Diagram (DOT Visualization)

Caption: Divergent metabolic pathways showing oxidative clearance of the hydroxymethyl tail and direct conjugation of the phenolic head.

Analog Design Strategies for Stability

To improve metabolic stability without sacrificing potency, structural modifications must target the specific liabilities identified above.

Strategy 1: Bioisosteric Replacement of Hydroxymethyl

The primary cause of short half-life in saligenin-like drugs (e.g., Salbutamol) is the rapid oxidation or conjugation of the -CH2OH group.

-

Modification: Replace -CH2OH with a ureido group (-NHCONH2) or a formamide (-NHCHO).

-

Rationale: These groups maintain hydrogen-bonding capability (donor/acceptor) but are resistant to ADH/ALDH mediated oxidation.

-

Example: This strategy was successfully used to convert Salbutamol (short-acting) into Salmeterol analogs (long-acting) by modifying the lipophilic tail and headgroup interactions.

Strategy 2: Steric Shielding of the Phenol

Direct glucuronidation can be hindered by increasing steric bulk around the hydroxyl group.

-

Modification: Introduce a methyl or ethyl group at the C6 position (ortho to the phenol).

-

Rationale: Ortho-substitution twists the phenol out of planarity or simply blocks the approach of the bulky UDP-glucuronic acid cofactor in the UGT active site.

Strategy 3: Halogen Modulation

While the C4-Cl and C5-Br block metabolic hydroxylation, they also activate the phenol for conjugation.

-

Modification: Replace C5-Br with a Trifluoromethyl (-CF3) group.

-

Rationale: -CF3 is metabolically stable and highly lipophilic, maintaining the electronic blockade. However, it alters the pKa differently than Br, potentially tuning the rate of conjugation.

Experimental Protocols

Trustworthy data generation requires rigorous assay conditions. The following protocols are designed to assess both oxidative and conjugative stability.

Protocol A: Microsomal Stability (Phase I Focus)

Objective: Determine intrinsic clearance (

-

Preparation:

-

Thaw pooled human liver microsomes (HLM) on ice.

-

Prepare 100 mM Phosphate Buffer (pH 7.4).

-

Prepare 20 mM NADPH regenerating system.

-

-

Incubation:

-

Test Compound: 1 µM final concentration (keeps reaction first-order).

-

Microsome Conc: 0.5 mg/mL protein.

-

Volume: 100 µL per timepoint.

-

Pre-incubate microsomes + buffer + compound for 5 min at 37°C.

-

Start: Add NADPH to initiate.

-

-

Sampling:

-

Timepoints: 0, 5, 15, 30, 60 min.

-

Quench: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing internal standard).

-

-

Analysis:

-

Centrifuge (4000 rpm, 20 min). Inject supernatant onto LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Slope =

. - .

-

Protocol B: Hepatocyte Stability (Phase I & II)

Objective: Assess total clearance including Glucuronidation/Sulfation (which requires intact cellular cofactors like UDPGA/PAPS).

-

Thawing: Thaw cryopreserved hepatocytes using high-viability medium (e.g., InVitroGRO™). Assess viability (Trypan Blue) > 75% required.

-

Incubation:

-

Cell density: 1.0 x 10^6 cells/mL.

-

Test Compound: 1 µM.[2]

-

Incubate in 96-well plates at 37°C / 5% CO2 with shaking.

-

-

Sampling:

-

Timepoints: 0, 15, 30, 60, 90, 120 min.

-

Quench entire well with 3x volume of Acetonitrile/Methanol (1:1).

-

-

Data Interpretation:

-

If Hepatocyte

>> Microsomal

-

Analytical Workflow (DOT Visualization)

Caption: Iterative Design-Make-Test-Analyze (DMTA) cycle for optimizing metabolic stability.

References

-

Testai, E., et al. (2011). Metabolism of halogen derivatives of hydrocarbons. Praxis Medica.

-

Bosak, A., et al. (2017). Resorcinol-, catechol- and saligenin-based bronchodilating β2-agonists as inhibitors of human cholinesterase activity. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

-

Miners, J. O., et al. (2004). Glucuronidation of drugs and other xenobiotics. In: Metabolism of Drugs and Other Xenobiotics.

-

BLD Pharm. (2024). Product Datasheet: 5-Bromo-4-chloro-2-(hydroxymethyl)phenol.

Sources

Methodological & Application

Protection and deprotection strategies for the hydroxymethyl group in phenols

Application Note: Chemoselective Protection & Deprotection of the Hydroxymethyl Group in Phenols

)Executive Summary & Core Challenge

The protection of the hydroxymethyl group (benzylic alcohol) in the presence of a free or transiently protected phenol presents a unique "bifunctional" challenge. Unlike simple aliphatic alcohols, hydroxybenzyl alcohols possess a latent instability: the formation of Quinone Methides (QMs) .

The Core Directive: You cannot treat a hydroxybenzyl alcohol as a standard primary alcohol.

-

Acidity: The phenolic proton (

) interferes with base-catalyzed alkylations intended for the benzylic position. -

Instability: Under acidic conditions (or thermal stress), the phenolic lone pair donates electron density, expelling the benzylic oxygen as water or alcohol. This generates a highly reactive Quinone Methide, leading to polymerization or uncontrolled nucleophilic attack.

This guide details the "Silyl Switch" strategy , the industry-standard protocol for achieving chemoselective protection of the benzylic alcohol while restoring the free phenol.

The Mechanistic Danger: Quinone Methide Formation

Before attempting protection, researchers must understand the failure mode. Acid-catalyzed protection (e.g., THP ether formation) or deprotection often fails because the phenol drives the elimination of the benzylic oxygen.

Figure 1: The instability pathway of hydroxybenzyl alcohols in acidic media.

Strategic Analysis: Protecting Group Candidates

The following table summarizes the suitability of common protecting groups (PG) specifically for the hydroxymethyl moiety in phenols.

| PG Class | Specific Group | Stability (Benzylic) | Phenol Compatibility | Verdict |

| Silyl | TBDMS (TBS) | High | Tunable | Recommended. Exploits the kinetic lability of phenolic silyl ethers vs. benzylic silyl ethers. |

| Acetal | THP / MOM | Moderate | Low | Risky. Introduction requires acid catalysis (QM risk). Deprotection requires acid (QM risk).[1][2] |

| Benzyl | Bn / PMB | Very High | Moderate | Caution. Hydrogenolysis ( |

| Ester | Acetate (Ac) | Low | Low | Poor. Migration between phenolic and benzylic positions is common under basic conditions. |

Detailed Protocol: The "Silyl Switch" Workflow

This is the most robust method for isolating a molecule with a free phenol and a protected benzylic alcohol . It relies on the fact that phenolic silyl ethers are hydrolytically much more labile than aliphatic (benzylic) silyl ethers.

Phase 1: Global Protection (Bis-Silylation)

Objective: Protect both the phenolic and benzylic hydroxyls to prevent QM formation and side reactions.

Reagents:

-

Substrate: Hydroxybenzyl alcohol derivative (1.0 equiv)[3]

-

TBSCl (tert-Butyldimethylsilyl chloride): 2.5 equiv

-

Imidazole: 5.0 equiv

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and cool under

atmosphere. -

Dissolution: Dissolve the substrate in anhydrous DMF (0.5 M concentration).

-

Addition: Add Imidazole (solid) followed by TBSCl (solid) in one portion.

-

Note: The reaction is slightly exothermic. For scales >10g, add TBSCl portion-wise at 0°C.

-

-

Reaction: Stir at 23°C for 3–12 hours.

-

IPC (In-Process Control): Monitor TLC.[4] The starting material (polar) should disappear. You may see two spots: Mono-protected (transient) and Bis-protected (major, non-polar).

-

-

Workup: Dilute with

, wash with water (3x) and brine. Dry over -

Result: Bis-silylated intermediate (

).

Phase 2: Selective Phenolic Deprotection

Objective: Cleave the phenolic-OTBS bond while leaving the benzylic-OTBS bond intact.

Reagents:

-

Reagent A (Standard):

(1.0 equiv) in MeOH/THF. -

Reagent B (High Selectivity):

(Potassium Bifluoride) (1.0 equiv) in MeOH.

Step-by-Step (Method A - Carbonate Solvolysis):

-

Dissolution: Dissolve the bis-silylated crude material in MeOH (0.2 M). If solubility is poor, use 1:1 MeOH:THF.

-

Cooling: Cool to 0°C.

-

Addition: Add solid

. -

Monitoring: Stir at 0°C

10°C.-

Critical Step: Monitor by TLC every 15 minutes. Phenolic silyl ethers cleave rapidly (

min). Benzylic silyl ethers are stable for hours.

-

-

Quench: Once the mono-protected product appears and bis-protected is consumed, quench immediately with saturated

or pH 7 phosphate buffer. Do not acidify below pH 6. -

Purification: Flash chromatography (

).-

Note: The product (

) is stable on silica, unlike the free hydroxybenzyl alcohol.

-

Figure 2: The "Silyl Switch" workflow for selective benzylic protection.

Alternative Protocol: Benzyl Ethers (The Hydrogenolysis Risk)

If you must use a benzyl ether (Bn) for the hydroxymethyl group, be aware that standard deprotection (

Safe Deprotection Protocol for Benzylic Ethers:

If you have

-

Avoid: Standard Pd/C in MeOH.

-

Use: Oxidative cleavage (if PMB is used) or mild transfer hydrogenation.

-

Recommended: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) if the protecting group is PMB (p-methoxybenzyl) .

Troubleshooting & QA

| Observation | Diagnosis | Corrective Action |

| Product polymerizes on column | Acidic silica triggered QM formation. | Deactivate silica with 1% |

| Loss of benzylic alcohol during deprotection | Over-reaction (cleavage of both silyls). | Lower temperature to 0°C. Switch from |

| Formation of toluene derivative ( | Hydrogenolysis of benzylic C-O bond. | Stop |

References

-

Selective Desilylation (KHF2): Crouch, R. D. Selective Deprotection of Silyl Ethers.[8][9]Tetrahedron2013 , 69, 2383.

-

Phenolic vs. Benzylic Silyl Stability: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.[5]

-

Quinone Methide Formation: Wan, P.; Diao, L. Quinone Methide Intermediates from the Photolysis of Hydroxybenzyl Alcohols.J. Am. Chem. Soc.[6]2002 , 124, 6349.

-

Selective Deprotection Strategies: Chaudhary, S. K.; Hernandez, O. A Simplified Procedure for the Preparation of Silyl Ethers.Tetrahedron Lett.[5][6][9]1979 , 20, 99. (Foundational reference for imidazole/DMF silylation).

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 3. Substituent effects on carbocation stability: the pK(R) for p-quinone methide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. CN102976907A - Method for selectively removing phenol hydroxymethyl protection - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

Nucleophilic substitution reaction conditions for bromo-chloro phenols

Strategic Overview & Reactivity Principles

The Challenge: Bromo-chloro phenols (e.g., 4-bromo-2-chlorophenol) represent a unique class of "bifunctional electrophiles." For drug discovery chemists, these substrates offer a powerful scaffold for divergent synthesis.[1] However, they present two competing challenges:

-

Chemoselectivity: Differentiating between the C–Br and C–Cl bonds.

-

Catalyst Poisoning: The acidic phenolic proton (

) and the resulting phenoxide anion can coordinate tightly to palladium centers, arresting the catalytic cycle or necessitating excessive catalyst loading.

The Solution:

This protocol leverages the kinetic disparity in oxidative addition rates between aryl bromides and aryl chlorides. Under controlled Palladium (Pd) catalysis, the C–Br bond undergoes oxidative addition significantly faster than the C–Cl bond (

Core Reactivity Hierarchy:

Pre-Reaction Consideration: Handling the Phenolic Moiety

While "direct" coupling of free phenols is possible using specialized ligands (e.g., bulky biaryl phosphines like XPhos), it is often operationally fragile. The phenoxide anion generated by base prevents efficient transmetallation.

Expert Recommendation: For scalable, reproducible results, protect the phenol .

-

Silyl Ethers (TBDMS/TBDPS): Excellent stability to basic coupling conditions; cleaved by fluoride (

). -

Methyl Ethers (OMe): Robust, but requires harsh deprotection (

). -

MOM/SEM Ethers: Good for base stability, cleaved by mild acid.

Workflow Visualization

The following decision matrix outlines the optimal pathway for functionalizing bromo-chloro phenols.

Figure 1: Strategic workflow for the divergent functionalization of bromo-chloro phenols.

Detailed Protocols

Protocol A: Protection (Standard TBDMS Protection)

Use this before attempting cross-coupling to ensure catalyst longevity.

-

Reagents: 4-Bromo-2-chlorophenol (1.0 equiv), Imidazole (2.5 equiv), TBDMS-Cl (1.2 equiv), DCM (0.5 M).

-

Procedure:

-

Dissolve phenol and imidazole in dry DCM at 0°C.

-

Add TBDMS-Cl portion-wise.

-

Warm to RT and stir for 2–4 hours (Monitor by TLC;

will increase significantly). -

Workup: Quench with water, extract with DCM, wash with brine. Dry over

. -

Yield Expectation: >95%.

-

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C–C Bond)

Target: Selective substitution of Br with an aryl boronic acid, leaving Cl intact.

Mechanistic Note: We utilize a ligand with moderate steric bulk (

| Parameter | Condition | Rationale |

| Catalyst | Robust, air-stable, excellent for aryl bromides; slow insertion into aryl chlorides. | |

| Ligand | dppf (contained in catalyst) | Bidentate ligand enforces reductive elimination and stabilizes Pd. |

| Base | Mild base; minimizes side reactions compared to | |

| Solvent | 1,4-Dioxane : Water (4:1) | Biphasic system promotes solubility of inorganic base. |

| Temp | 60°C – 80°C | CRITICAL: Do not exceed 90°C. Higher temps promote C–Cl activation. |

Step-by-Step:

-

Charge a reaction vial with Protected Bromo-Chloro Phenol (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and

(2.0 equiv). -

Add

(0.03 equiv). -

Evacuate and backfill with Nitrogen (x3).

-

Add degassed Dioxane/Water solvent mixture via syringe.

-

Heat to 70°C for 4–12 hours.

-

QC Check: Monitor consumption of starting material. If C–Cl coupling products (di-arylated) appear, lower temperature to 60°C.

Protocol C: Chemoselective Buchwald-Hartwig Amination (C–N Bond)

Target: Selective amination of Br.

Expert Insight: Amination is more sensitive than Suzuki coupling. The choice of ligand is paramount. XPhos is generally selective for Bromides at moderate temperatures.

| Parameter | Condition | Rationale |

| Catalyst | Source of Pd(0). | |

| Ligand | XPhos (2-4 mol%) | Promotes oxidative addition of Br; selective over Cl at <80°C. |

| Base | ||

| Solvent | Toluene or t-Amyl Alcohol | Non-polar solvents often favor the catalytic cycle stability. |

| Temp | 80°C | Sufficient for Br activation; Cl remains inert. |

Step-by-Step:

-

In a glovebox or under strict Ar flow, combine Protected Phenol (1.0 equiv), Amine (1.2 equiv), Base (1.4 equiv),

, and XPhos . -

Add anhydrous Toluene (0.2 M).

-

Seal vessel and heat to 80°C .

-

Note: If using a primary amine, bis-arylation of the amine is a risk; use excess amine (1.5 equiv) to mitigate.

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Low Conversion of Br | Catalyst deactivated or oxidative addition too slow. | Switch to a more active ligand (e.g., SPhos or BrettPhos ), but monitor Cl closely. Increase temp to 90°C. |

| Loss of Selectivity (Cl reacting) | Catalyst is too active ("Hot" Pd). | Lower temperature by 10°C. Switch to less bulky ligand ( |

| Phenol Deprotection | Base is too strong or hydrolytic conditions. | If using TBDMS, switch to TBDPS (more stable). Switch base from |

| Protodehalogenation (Br replaced by H) | Ensure solvent is anhydrous. If using alcohol solvents, switch to Toluene/Dioxane.[2] |

References

-

Littke, A. F., & Fu, G. C. (2002).[3] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[3] Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

-

Sigma-Aldrich (Merck). (n.d.). Catalyst Screening Guide for Buchwald-Hartwig Amination. Link

Sources

- 1. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Selective Oxidation of 5-Bromo-4-chloro-2-(hydroxymethyl)phenol to Aldehydes

Abstract & Scope

This technical guide details the procedural framework for the selective oxidation of 5-Bromo-4-chloro-2-(hydroxymethyl)phenol (Substrate 1 ) to 5-Bromo-4-chloro-2-hydroxybenzaldehyde (Product 2 ).

The transformation presents a specific chemoselective challenge: oxidizing a benzylic primary alcohol in the presence of a free phenolic hydroxyl group and halogen substituents. Over-oxidation to the carboxylic acid or oxidative coupling of the electron-rich phenol ring are common pitfalls. This guide prioritizes Activated Manganese Dioxide (MnO₂) as the primary method due to its high selectivity for benzylic alcohols and mild operating conditions, with Pyridinium Chlorochromate (PCC) provided as a robust alternative for difficult substrates.

Chemical Context & Reaction Scheme

The target molecule contains a "salicyl alcohol" motif.[1][2][3][4] The presence of bromine (C5) and chlorine (C4) deactivates the aromatic ring slightly compared to unsubstituted salicyl alcohol, which is advantageous as it reduces the rate of oxidative ring coupling side reactions.

Reaction Transformation:

-

Substrate: 5-Bromo-4-chloro-2-(hydroxymethyl)phenol (

, MW: 237.48) -

Product: 5-Bromo-4-chloro-2-hydroxybenzaldehyde (

, MW: 235.46)[5]

Strategic Analysis of Oxidants

| Method | Reagent | Selectivity | Suitability for this Substrate |

| Method A (Primary) | Activated MnO₂ | High | Excellent. Heterogeneous reagent.[6] Selectively oxidizes benzylic/allylic alcohols.[6] Does not touch the phenol or halogens. Easy workup (filtration). |

| Method B (Secondary) | PCC | High | Good. Homogeneous. Very reliable for primary alcohol |

| Method C (Not Recommended) | KMnO₄ / Jones | Low | Poor. High risk of over-oxidation to carboxylic acid and destruction of the aromatic ring. |

Protocol A: Activated Manganese Dioxide (MnO₂) Oxidation

The Industry Standard for Salicyl Alcohols

Mechanism: The reaction proceeds via a radical mechanism on the surface of the MnO₂. The benzylic alcohol adsorbs onto the surface, transfers a hydrogen atom to the manganese, and the resulting radical collapses to the aldehyde. Why this works: MnO₂ is mild and typically stops at the aldehyde stage because the aldehyde is less strongly adsorbed to the surface than the alcohol, preventing further oxidation to the acid.

Reagents & Equipment

-

Substrate: 5-Bromo-4-chloro-2-(hydroxymethyl)phenol (1.0 equiv).

-

Oxidant: Activated MnO₂ (10.0 – 20.0 equiv). Note: Commercial "Activated" MnO₂ varies in quality.[7] For critical work, freshly prepared or oven-dried (110°C, 12h) material is recommended.

-

Solvent: Dichloromethane (DCM) or Chloroform (

), anhydrous. -

Apparatus: Round-bottom flask, magnetic stir bar, reflux condenser (optional), Celite® pad for filtration.

Step-by-Step Procedure

-

Preparation: In a fume hood, dissolve 1.0 g (4.2 mmol) of 5-Bromo-4-chloro-2-(hydroxymethyl)phenol in 20 mL of anhydrous DCM.

-

Addition: Add 3.65 g (42 mmol, 10 equiv) of Activated MnO₂ to the stirring solution.

-

Tip: MnO₂ is a heavy powder; vigorous stirring is essential to keep it suspended.

-

-

Reaction: Stir the black suspension at Room Temperature (25°C) .

-

Monitoring: Check by TLC (Eluent: 20% EtOAc/Hexanes) every 2 hours. The aldehyde product typically moves faster (higher

) than the alcohol and will stain strongly with DNP (2,4-dinitrophenylhydrazine) or UV. -

Optimization: If conversion is slow (<50% after 6h), heat to mild reflux (40°C) or add another 5 equiv of MnO₂.

-

-

Workup:

-

Prepare a sintered glass funnel with a 1-inch pad of Celite®.

-

Filter the reaction mixture through the Celite pad to remove the solid manganese oxides.

-

Wash the filter cake thoroughly with DCM (

) to recover adsorbed product.

-

-

Isolation: Concentrate the combined filtrate under reduced pressure (Rotavap, 30°C bath) to yield the crude aldehyde.

-

Purification: The crude material is often pure enough (>90%) for downstream use. If necessary, purify via recrystallization from Ethanol/Water (9:1) or flash column chromatography (SiO₂, 0-15% EtOAc in Hexanes).

Graphical Workflow (Method A)

Caption: Workflow for the heterogeneous oxidation of salicyl alcohol derivatives using Manganese Dioxide.

Protocol B: PCC Oxidation (Alternative)

For Scale-Up or Unreactive Substrates

Mechanism: PCC forms a chromate ester with the alcohol, which then undergoes E2-type elimination to form the carbonyl. Safety Note: Chromium(VI) is carcinogenic and toxic. All waste must be segregated.

Reagents[8][9][10][11][12][13]

-

Substrate: 5-Bromo-4-chloro-2-(hydroxymethyl)phenol.[8]

-

Oxidant: Pyridinium Chlorochromate (PCC) (1.5 equiv).

-

Buffer: Sodium Acetate (NaOAc) (0.5 equiv) - Critical to buffer the acidity and prevent acid-catalyzed side reactions.

-

Solvent: Anhydrous DCM.

Step-by-Step Procedure

-

Suspension: In a round-bottom flask, suspend PCC (1.35 g, 6.3 mmol) and NaOAc (170 mg) in 15 mL anhydrous DCM.

-

Addition: Add a solution of the substrate (1.0 g, 4.2 mmol) in 10 mL DCM to the PCC suspension in one portion.

-

Reaction: Stir at Room Temperature for 2–4 hours. The orange suspension will turn into a dark brown/black tarry residue as Cr(IV) forms.

-

Workup:

-

Decant the supernatant liquid.

-

The tarry residue is sticky. Wash it with diethyl ether (

) to extract trapped product. -

Filter the combined organic layers through a short pad of Florisil or Silica Gel to trap residual chromium salts.

-

-

Purification: Concentrate and recrystallize as in Method A.

Analytical Validation

To confirm the identity of 5-Bromo-4-chloro-2-hydroxybenzaldehyde , look for these key spectral features:

| Technique | Expected Signal | Interpretation |

| 1H NMR | Aldehyde -CHO proton . Distinctive downfield shift. | |

| 1H NMR | Phenolic -OH . Often H-bonded to the aldehyde oxygen (downfield shift). | |

| IR | 1660 – 1680 cm⁻¹ | C=O Stretch . Conjugated aldehyde (lower frequency than alkyl aldehyde). |

| IR | ~3300 – 3400 cm⁻¹ | -OH Stretch . Broad band.[9] |

| MS (ESI-) | m/z ~ 233/235 | [M-H]⁻ . Characteristic Br/Cl isotope pattern (approx 4:3 ratio for Br+Cl). |

Safety & Handling

-

Halogenated Phenols: These compounds can be skin irritants and are potentially toxic. Wear nitrile gloves, lab coat, and eye protection.

-

Manganese Dioxide: Inhalation hazard (dust). Handle in a fume hood.

-

Chromium (PCC): Known carcinogen. Dispose of all solid and liquid waste in designated "Heavy Metal / Chromium" waste containers. Do not mix with general organic waste.

References

-

Selective Oxidation of Benzylic Alcohols (MnO2)

-

Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

- Context: Establishes MnO2 as the standard for selective oxidation of allylic/benzylic alcohols in the presence of other functional groups.

-

-

General Salicyl Alcohol Oxidation

-

PCC Oxidation Protocol

-

Corey, E.J., & Suggs, J.W.[11] "Pyridinium Chlorochromate.[6][11][9][12][13][14] An Efficient Reagent for Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds."[6] Tetrahedron Letters, 1975.[11] Link

- Context: The foundational text for PCC oxidation, establishing stoichiometry and solvent conditions.

-

-

Substrate Data (5-Bromo-4-chloro-2-hydroxybenzaldehyde)

-

PubChem Compound Summary for CID 117058514. Link

- Context: Confirmation of chemical structure and physical property data for the halogenated salicylaldehyde deriv

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. iris.unipa.it [iris.unipa.it]

- 3. iris.unito.it [iris.unito.it]

- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 5. 5-Bromo-4-chloro-2-hydroxy-benzaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. worldwidejournals.com [worldwidejournals.com]

- 7. reddit.com [reddit.com]

- 8. 1192798-37-0|5-Bromo-4-chloro-2-(hydroxymethyl)phenol|BLD Pharm [bldpharm.com]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. iris.unipa.it [iris.unipa.it]

- 11. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Solvent Selection in Reactions Involving 5-Bromo-4-chloro-2-(hydroxymethyl)phenol

Introduction: The Critical Role of the Solvent

In the realm of synthetic organic chemistry, the selection of an appropriate solvent is a decision of paramount importance, capable of dictating the success or failure of a reaction. A solvent is not merely an inert medium for dissolving reactants; it is an active participant that can profoundly influence reaction rates, equilibria, and stereochemical outcomes. For a multifunctional molecule such as 5-Bromo-4-chloro-2-(hydroxymethyl)phenol, with its distinct reactive sites—a phenolic hydroxyl group, a benzylic alcohol, and a halogenated aromatic ring—a judicious choice of solvent is essential to achieve desired chemo- and regioselectivity.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting optimal solvents for reactions involving 5-Bromo-4-chloro-2-(hydroxymethyl)phenol. By understanding the interplay between the physicochemical properties of this substrate and the characteristics of various solvents, chemists can navigate the complexities of its reactivity and unlock its full potential as a synthetic intermediate.

Physicochemical Profile of 5-Bromo-4-chloro-2-(hydroxymethyl)phenol

A thorough understanding of the substrate's properties is the cornerstone of rational solvent selection. While extensive experimental data for 5-Bromo-4-chloro-2-(hydroxymethyl)phenol is not broadly available, we can infer its characteristics from its structure and data on analogous compounds.

Structure:

-

CAS Number: 1192798-37-0[1]

-

Molecular Formula: C₇H₆BrClO₂

-

Key Functional Groups:

-

Phenolic Hydroxyl (-OH): Acidic proton, capable of hydrogen bonding, and can be deprotonated to form a potent nucleophile (phenoxide). The electron-withdrawing halogens increase its acidity compared to phenol.[2]

-

Benzylic Hydroxyl (-CH₂OH): A primary alcohol, susceptible to oxidation and can act as a nucleophile.

-

Halogenated Aromatic Ring: The bromine and chlorine atoms are deactivating, electron-withdrawing groups that direct incoming electrophiles to the ortho and para positions relative to the hydroxyl group.[3] The C-Br bond is a key site for palladium-catalyzed cross-coupling reactions.[4]

-

Solubility Profile:

Based on structurally similar compounds like 4-bromophenol and 2-bromo-5-chlorophenol, 5-Bromo-4-chloro-2-(hydroxymethyl)phenol is expected to be a crystalline solid at room temperature.[5][6] Its solubility is predicted to be low in water but good in various organic solvents.

-

Polar Protic Solvents (e.g., ethanol, methanol): Good solubility is expected due to hydrogen bonding with both the phenolic and benzylic hydroxyl groups.

-

Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile): Moderate to good solubility is anticipated. These solvents are effective at solvating polar molecules.

-

Nonpolar Solvents (e.g., hexane, toluene): Poor solubility is likely due to the polar nature of the hydroxyl groups.

Theoretical Framework for Solvent Selection

The choice of solvent hinges on its physical and chemical properties and how they interact with the reactants, intermediates, and transition states of a given reaction.

Solvent Polarity and Dielectric Constant

A solvent's polarity, a measure of its dipole moment, and its dielectric constant, its ability to separate charges, are critical.

-

Polar Solvents (High Dielectric Constant): These solvents are adept at stabilizing charged intermediates and transition states, which is particularly beneficial for reactions proceeding through ionic mechanisms, such as Sₙ1 reactions.[5][7]

-

Nonpolar Solvents (Low Dielectric Constant): These are preferred for reactions where charge separation is minimal or undesirable.

Protic vs. Aprotic Solvents

This is arguably one of the most critical distinctions in solvent selection for reactions involving nucleophiles.

-

Polar Protic Solvents: These solvents, such as water and alcohols, possess O-H or N-H bonds and can act as hydrogen bond donors.[8] They are excellent at solvating both cations and anions. However, their ability to form a "cage" around anionic nucleophiles through hydrogen bonding can significantly dampen their reactivity.[9]

-

Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetone lack O-H or N-H bonds and cannot donate hydrogen bonds.[8] They are proficient at solvating cations but leave anions relatively "naked" and highly reactive.[5][10] This makes them ideal for reactions where a strong, unhindered nucleophile is required, such as in Sₙ2 reactions.[7][10]

Caption: Solvent suitability for reaction types.

Solvent Selection for Reactions at the Phenolic Hydroxyl Group

The phenolic -OH group is a versatile handle for various transformations, most notably ether and ester formation.

Williamson Ether Synthesis

This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.

-